2-(((4-フルオロフェニル)スルホニル)アミノ)安息香酸

説明

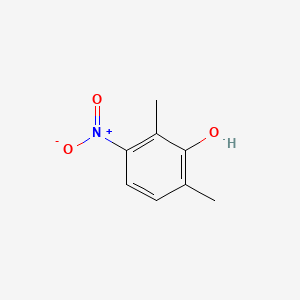

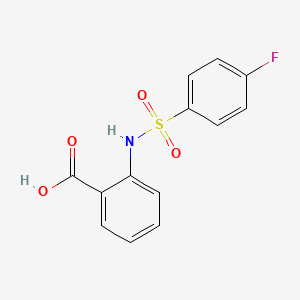

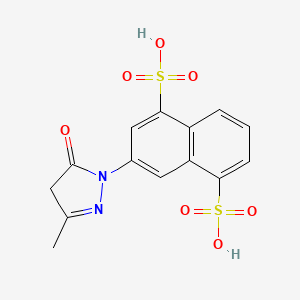

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is a useful research compound. Its molecular formula is C13H10FNO4S and its molecular weight is 295.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

新規化合物の合成

「2-(((4-フルオロフェニル)スルホニル)アミノ)安息香酸」などの安息香酸誘導体は、新規化学化合物の合成において主要な用途の1つです . これらの化合物は、医薬品から材料科学まで、さまざまな用途に使用できます .

医薬品研究

安息香酸誘導体は、医薬品研究において頻繁に使用されます . これらは、新しい薬剤の開発や既存の薬剤の改変に使用できます。 たとえば、新しいベンゾイミダゾール架橋ベンゾフェノン置換インドール骨格を合成するために使用できます .

抗菌活性

一部の安息香酸誘導体は、抗菌活性を示すことがわかっています . これは、特に薬剤耐性菌感染症がより一般的になるにつれて、新しい抗生物質の開発に役立ちます .

4. ヘパラン硫酸グリコサミノグリカン(HSGAG)模倣化合物 “2-(4-フルオロベンゾイル)安息香酸”は、ヘパラン硫酸グリコサミノグリカン(HSGAG)模倣化合物の合成のための出発試薬として使用されてきました . これらの化合物は、細胞シグナル伝達、炎症、ウイルス感染など、さまざまな生物学的プロセスに関与するHSGAGの構造を模倣しています .

作用機序

Target of Action

The primary target of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a vital process in protein biosynthesis.

Mode of Action

The compound interacts with its target by binding to the Methionine aminopeptidase 2 . .

Action Environment

The compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability . Environmental factors such as light, humidity, and temperature can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as Bcl-2, a protein involved in the regulation of apoptosis . The binding interaction between benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- and Bcl-2 can influence the protein’s function, potentially leading to the development of selective anti-cancer agents. Additionally, this compound may interact with other proteins and biomolecules, affecting various biochemical pathways.

Cellular Effects

The effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Bcl-2 can lead to changes in apoptosis regulation, impacting cell survival and proliferation . Furthermore, benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may affect other cellular processes, such as oxidative stress response and metabolic flux, by interacting with various cellular components.

Molecular Mechanism

At the molecular level, benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to Bcl-2 and potentially other proteins suggests a mechanism involving enzyme inhibition or activation These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, the compound’s stability in different environments can affect its efficacy in modulating biochemical pathways. Additionally, long-term exposure to benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses . Understanding the dosage-response relationship is crucial for determining the therapeutic potential and safety profile of this compound. Studies in animal models can provide valuable insights into the optimal dosages for achieving desired biochemical effects while minimizing adverse outcomes.

Metabolic Pathways

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- within cells and tissues are critical for its biochemical activity . This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can affect its efficacy and potency in modulating biochemical pathways.

Subcellular Localization

The subcellular localization of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is an important factor in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can influence its interactions with biomolecules and its overall impact on cellular processes.

特性

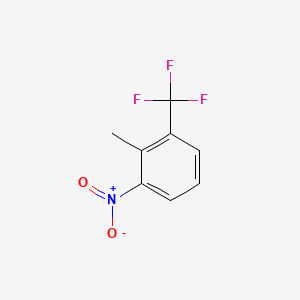

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVRMONLTQLVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199018 | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51012-30-7 | |

| Record name | 2-[[(4-Fluorophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)